molecular formula C14H20ClNO B2563144 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 2253631-97-7

7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride

Cat. No.: B2563144
CAS No.: 2253631-97-7
M. Wt: 253.77
InChI Key: OPLMIGXMIHWATB-UHFFFAOYSA-N
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Description

Structure and Properties 7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride is a bicyclic amine derivative with a benzyloxy substituent at the 7-position of the bicyclo[3.2.0]heptane scaffold. The compound’s molecular formula is C14H20ClNO, combining a rigid bicyclic core with a benzyl ether group and an amine hydrochloride salt. The bicyclo[3.2.0]heptane framework imposes conformational rigidity, which is advantageous in medicinal chemistry for modulating receptor binding or metabolic stability .

For example, dichloroketene has been used to generate bicyclo[3.2.0]heptanone intermediates, which can be further modified to introduce amine and benzyloxy groups . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development .

Properties

IUPAC Name

7-phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMIGXMIHWATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(C2N)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.

    Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group or to convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction can lead to the formation of primary or secondary amines.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique bicyclic structure characterized by a benzyloxy group attached to a bicyclo[3.2.0]heptane skeleton, along with an amine group and hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C14H20ClNO, with a molecular weight of approximately 254 g/mol.

Key Properties:

  • Molecular Formula: C14H20ClNO
  • Molecular Weight: 254 g/mol
  • LogP: 2.29 (indicating moderate lipophilicity)
  • Polar Surface Area: 35 Ų

Synthetic Routes

The synthesis of 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride typically involves several key steps:

  • Formation of the Bicyclic Ring System: Achieved via a Diels-Alder reaction between suitable diene and dienophile.
  • Introduction of the Benzyloxy Group: Utilizes benzyl chloride and sodium hydride for protection of the hydroxyl group.
  • Formation of the Hydrochloride Salt: The amine is treated with hydrochloric acid to yield the hydrochloride form.

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological properties, particularly in drug development:

  • Receptor Interaction Studies: The compound's binding affinity to neurotransmitter receptors is crucial for understanding its therapeutic potential. Interaction studies indicate that it may modulate activities at various receptor sites, which is essential for developing new medications targeting neurological disorders.
  • Analgesic and Anti-inflammatory Properties: Preliminary studies suggest that compounds with similar structures exhibit significant analgesic effects, making this compound a candidate for further pharmacological exploration .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structure:

  • Nucleophilic Substitution Reactions: The amine functionality allows for various derivatives to be synthesized, expanding the library of compounds available for biological testing.
  • Synthesis of Complex Molecules: The benzyloxy group can be utilized as a leaving group in synthetic pathways aimed at creating more complex molecular architectures .

Case Studies and Research Findings

Several studies have documented the applications and effects of related compounds, providing insights into the potential uses of this compound:

  • Pharmacological Studies : Research indicates that derivatives of bicyclic compounds can exhibit significant activity against various cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Interaction : Studies on similar compounds have shown their ability to inhibit specific enzymes, which could be translated into therapeutic applications for diseases mediated by these enzymes .

Mechanism of Action

The mechanism of action of 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and the amine functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[3.2.0]heptane Family

Table 1: Key Structural Analogues
Compound Name Substituents Molecular Formula Key Features References
7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride 7-benzyloxy, 6-amine (HCl salt) C14H20ClNO Rigid scaffold; enhanced solubility due to HCl salt
rac-(1R,5S)-3-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine 3-benzyloxy, 6-amine (free base) C14H19N Positional isomer; lacks salt form, lower solubility
N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride 2-oxa bridge, N,7,7-trimethyl C9H18ClNO Oxygen-containing bridge; methyl substituents alter steric profile
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride Bicyclo[2.2.1]heptane, aminomethyl, acetic acid C10H18ClNO2 Larger bicyclo system; carboxylic acid functionality
2-Thiaspiro[3.3]heptan-6-amine hydrochloride Spiro[3.3] framework, thia substitution C6H12ClNS Sulfur atom introduces polarity; distinct reactivity
Key Observations
  • Positional Isomerism : The benzyloxy group’s position (3- vs. 7-) significantly impacts electronic and steric properties. For example, rac-(1R,5S)-3-(benzyloxy)bicyclo[3.2.0]heptan-6-amine lacks the solubility advantages of the hydrochloride salt and may exhibit different metabolic stability .
  • Bicyclo System Variations : Larger bicyclo systems (e.g., [2.2.1] or spiro frameworks) reduce ring strain but increase molecular weight and complexity .

Physicochemical Properties

Predicted Collision Cross Section (CCS)
For the parent compound bicyclo[3.2.0]heptan-6-amine hydrochloride (without benzyloxy substitution), CCS values for adducts range from 121.9 Ų ([M+H]+) to 128.0 Ų ([M+NH4]+) , indicating moderate molecular size and polarity . The benzyloxy group in this compound likely increases CCS due to added mass and steric bulk, though experimental data are unavailable.

Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to free-base analogues like rac-(1R,5S)-3-(benzyloxy)bicyclo[3.2.0]heptan-6-amine . However, the benzyl ether group may reduce stability under acidic or oxidative conditions.

Commercial Availability and Suppliers

Table 2: Supplier Comparison

Compound Suppliers Purity Price Range
This compound CymitQuimica Not specified €612.00/50mg to €1,682.00/500mg
Bicyclo[3.2.0]heptan-6-amine hydrochloride Proactive Bio, Weifang Haiyi, Vasista Life Sciences Not specified Not provided
rac-(1R,5S)-3-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine Aaron Chemicals LLC 95% $317.00/50mg to $2,488.00/2.5g

Biological Activity

7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride is a bicyclic compound that has attracted attention in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is C12_{12}H15_{15}ClN, with a molecular weight of approximately 215.71 g/mol. This compound's unique bicyclic structure, enhanced by the presence of a benzyloxy group, suggests promising applications in drug development and medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclo[3.2.0]heptane skeleton with a benzyloxy substituent at the 7-position and an amine group at the 6-position. This structural configuration is expected to influence its biological activity significantly.

Key Properties

PropertyValue
Molecular FormulaC12_{12}H15_{15}ClN
Molecular Weight215.71 g/mol
LogP (Octanol-Water Partition Coefficient)2.29
Polar Surface Area35 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Biological Activity

Research into the biological activity of this compound highlights its potential as a pharmacologically active compound.

The biological activity is likely mediated through interactions with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Potential Biological Activities

  • Anticonvulsant Activity : Similar compounds have shown promise in treating seizures.
  • Antiviral Properties : The structural features may contribute to inhibiting viral replication.
  • Analgesic Effects : Potential applications in pain management have been suggested based on related compounds.
  • Insecticidal Activity : The compound may exhibit insecticidal properties, similar to other bicyclic amines.

Case Studies and Research Findings

A study utilized computational methods to predict the biological activity of various acetamides, including derivatives related to bicyclic structures like this compound. The results indicated a linear relationship between NH-acidity and biological activity, suggesting that modifications to the amine group could enhance pharmacological properties .

In another research effort, the synthesis and characterization of similar bicyclic compounds revealed their capability to act as enzyme inhibitors, reinforcing the hypothesis that this compound could serve as a scaffold for developing novel therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameNotable Features
Bicyclo[3.2.0]heptan-6-amine hydrochlorideLacks benzyloxy group; serves as a baseline for comparison
7-(Methoxy)bicyclo[3.2.0]heptan-6-amineSimilar structure but with methoxy; different biological profile
7-Oxo-bicyclo[3.2.0]heptan-6-amineOxidized version; potentially different activity profile

The presence of the benzyloxy group in the target compound differentiates it from others, potentially enhancing its lipophilicity and receptor binding capabilities.

Q & A

Q. How can researchers align experimental design with existing pharmacological theories?

  • Methodological Answer :
  • Mechanistic Hypothesis : Link the compound’s bicyclo framework to known enzyme inhibitors (e.g., penicillin-binding proteins) via structural analogy .
  • Dose-Response Modeling : Use Hill equations to quantify efficacy/potency, ensuring alignment with receptor occupancy theories .
  • In Silico Screening : Prioritize targets via cheminformatics tools (e.g., SwissTargetPrediction) before wet-lab validation .

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